molecular formula C10H19N B1270933 N-(cyclopropylmethyl)cyclohexanamine CAS No. 99175-40-3

N-(cyclopropylmethyl)cyclohexanamine

Cat. No. B1270933
CAS RN: 99175-40-3
M. Wt: 153.26 g/mol
InChI Key: RMFCJWJCNWJMMD-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)cyclohexanamine is a compound that is structurally characterized by the presence of a cyclohexane ring and a cyclopropylmethylamine moiety. While the specific compound N-(cyclopropylmethyl)cyclohexanamine is not directly mentioned in the provided abstracts, the structural motifs of cyclohexane and cyclopropyl groups are present in several of the discussed compounds. These structures are known for their relevance in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to N-(cyclopropylmethyl)cyclohexanamine involves the formation of cyclohexane derivatives through various chemical reactions. For instance, the synthesis of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione was achieved by reacting 1,3-cyclohexanedione, N-cyclopropylamine, and 3,4-dicholoaldehyde in water and glycol under microwave irradiation . Similarly, a series of N-cyclopropyldecahydroacridine-1,8-dione derivatives were synthesized using a one-pot reaction of aromatic aldehyde, dimedone (or 1,3-cyclohexanedione), and cyclopropanamine under microwave irradiation . These methods demonstrate the efficiency of microwave-assisted synthesis in producing cyclohexane derivatives with cyclopropyl groups.

Molecular Structure Analysis

The molecular structures of cyclohexane derivatives exhibit a variety of conformations and intermolecular interactions. For example, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is dominated by C–H⋯Npyridine interactions, which lead to different dimensional structures depending on the isomer . The cyclohexane ring in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide adopts a chair conformation, which is a common and stable conformation for cyclohexane rings . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of cyclohexane derivatives is influenced by their molecular structure and the nature of substituents attached to the cyclohexane ring. The presence of functional groups such as nitro, azo, and carbamothioyl groups can lead to various chemical reactions, including the formation of metal complexes as seen in the case of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes . These reactions are important for the development of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are determined by their molecular structure and the interactions within their crystal lattice. For instance, the crystal structure of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione was determined by single-crystal X-ray diffraction analysis, revealing a boat conformation for the pyridine ring . The electrochemical properties of metal complexes derived from cyclohexane derivatives are characterized by redox waves due to the oxidation and reduction of the metal ions . These properties are essential for the application of these compounds in various fields, including electronics and catalysis.

Scientific Research Applications

Analytical Chemistry and Identification

N-(cyclopropylmethyl)cyclohexanamine, along with other arylcyclohexylamines, has been characterized for identification in biological matrices. De Paoli et al. (2013) described methods using gas chromatography and liquid chromatography for qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor (De Paoli et al., 2013).

Pharmacology and Receptor Agonism

The pharmacological profile of N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines, which includes derivatives similar to N-(cyclopropylmethyl)cyclohexanamine, has been studied. Xiao et al. (2019) discovered a compound in this series as a potent κ opioid agonist, indicating potential therapeutic applications in pain management (Xiao et al., 2019).

Adrenergic Neurone Blocking Agents

Research on derivatives of N-p-cyclohexylbenzyltropinium, which are structurally related to N-(cyclopropylmethyl)cyclohexanamine, has shown significant effects in blocking sympathetic ganglia, indicating potential medical applications in managing hypertension and other cardiovascular conditions (Dóda et al., 1963).

Thermodynamic Properties

The thermodynamic properties of cyclohexanamines have been studied by Verevkin and Emel̀yanenko (2015), providing valuable data for chemical engineering and pharmaceutical formulation applications (Verevkin & Emel̀yanenko, 2015).

Metabolic Studies

Sauer et al. (2008) conducted studies on the metabolism and toxicological detection of phencyclidine-derived designer drugs structurally related to N-(cyclopropylmethyl)cyclohexanamine. Their research provides insights into the metabolic pathways of these compounds (Sauer et al., 2008).

Safety And Hazards

“N-(cyclopropylmethyl)cyclohexanamine” is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . Users should handle it with appropriate safety measures to avoid skin and eye contact, inhalation, or ingestion.

properties

IUPAC Name

N-(cyclopropylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFCJWJCNWJMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364152
Record name N-(cyclopropylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)cyclohexanamine

CAS RN

99175-40-3
Record name N-(cyclopropylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(cyclopropylmethyl)cyclohexanamine
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